tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820215
InChI: InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

CAS No.:

Cat. No.: VC13820215

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.20 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate -

Specification

Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
IUPAC Name tert-butyl N-[2-(4-bromophenyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)
Standard InChI Key ATYDSIJHMSGNKM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoisomerism

The compound exists as a racemic mixture unless synthesized under stereocontrolled conditions. Key stereoisomers include:

  • (1S,2S)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS 1228092-37-2)

  • (1S,2R)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS 907196-11-6)

  • (1R,2R)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (PubChem CID 124567051)

The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions. The Boc group serves as a transient amine protector, enabling selective functionalization in multi-step syntheses .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC14H18BrNO2\text{C}_{14}\text{H}_{18}\text{BrNO}_{2}
Molecular Weight312.20 g/mol
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Boiling PointNot reported-
Melting PointNot reported-

Synthesis and Preparation

Laboratory-Scale Synthesis

While explicit protocols for this compound are scarce, analogous carbamates are synthesized via:

  • Amine Protection: Reaction of 2-(4-bromophenyl)cyclopropanamine with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., NaHCO3\text{NaHCO}_3).

  • Cyclopropanation: Transition metal-catalyzed cyclopropanation of allylic precursors with bromophenyl substituents.

Industrial Production

Chengdu Feibai Pharmaceutical Co. (China) lists this compound as a catalog item, suggesting scalability via continuous-flow reactors or batch processes . Challenges include optimizing stereoselectivity and minimizing byproducts during cyclopropane formation.

Chemical Reactivity and Stability

Key Reactions

  • Boc Deprotection: Acidic conditions (e.g., HCl in dioxane) cleave the carbamate to yield the free amine .

  • Suzuki-Miyaura Coupling: The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids.

  • Ring-Opening: Strain-driven reactions with nucleophiles (e.g., amines, thiols) at the cyclopropane C-C bond .

Stability Profile

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules:

  • Kinase Inhibitors: Cyclopropane moieties improve binding affinity to ATP pockets .

  • Neuroactive Agents: Boc-protected amines are intermediates in GABA analog synthesis.

Material Science

Incorporated into polymers, the bromophenyl group enables post-polymerization functionalization (e.g., click chemistry) . Cyclopropane rings enhance thermal stability in epoxy resins .

Table 2: Application Case Studies

ApplicationRole of CompoundReference
Drug DiscoveryIntermediate for kinase inhibitors
Polymer ModificationCrosslinking agent
CatalysisLigand precursor for Pd complexes

Research Findings and Biological Activity

Anticancer Screening

In vitro studies on analogs show moderate activity against breast cancer (MCF-7, IC50_{50} ≈ 15 µM) and leukemia (K562, IC50_{50} ≈ 22 µM) . The bromine atom enhances cytotoxicity via DNA intercalation.

Antimicrobial Properties

Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption .

Future Directions

  • Stereoselective Synthesis: Developing enantioselective cyclopropanation methods.

  • Targeted Drug Delivery: Conjugating the bromophenyl group to nanoparticle carriers.

  • Green Chemistry: Solvent-free synthesis using mechanochemical approaches.

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